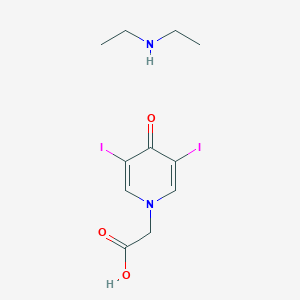
Benzene, 1-(dodecylsulfinyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(dodecylsulfinyl)-4-methyl- is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a dodecylsulfinyl group at the 1-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(dodecylsulfinyl)-4-methyl- typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the sulfoxidation of dodecylbenzene followed by methylation. The reaction conditions often include the use of strong acids or bases as catalysts and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfoxidation processes where dodecylbenzene is treated with oxidizing agents such as hydrogen peroxide or peracids. The methylation step can be achieved using methylating agents like methyl iodide or dimethyl sulfate under appropriate conditions .
Types of Reactions:
Oxidation: Benzene, 1-(dodecylsulfinyl)-4-methyl- can undergo oxidation reactions, particularly at the sulfinyl group, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to yield the corresponding sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used
Scientific Research Applications
Benzene, 1-(dodecylsulfinyl)-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of surfactants and detergents due to its amphiphilic nature .
Mechanism of Action
The mechanism of action of Benzene, 1-(dodecylsulfinyl)-4-methyl- involves its interaction with molecular targets through its sulfinyl and methyl groups. The sulfinyl group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways, making the compound useful in different applications .
Comparison with Similar Compounds
Dodecylbenzene: Lacks the sulfinyl group, making it less reactive in redox reactions.
Methylbenzene (Toluene): Lacks the long dodecyl chain, resulting in different physical properties and applications.
Dodecylbenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfinyl group, leading to different chemical reactivity and applications.
Uniqueness: Benzene, 1-(dodecylsulfinyl)-4-methyl- is unique due to the presence of both a long dodecyl chain and a sulfinyl group, which confer distinct amphiphilic properties and reactivity. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .
Properties
CAS No. |
148017-75-8 |
|---|---|
Molecular Formula |
C19H32OS |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1-dodecylsulfinyl-4-methylbenzene |
InChI |
InChI=1S/C19H32OS/c1-3-4-5-6-7-8-9-10-11-12-17-21(20)19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3 |
InChI Key |
FQXKCBVRCBMPEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



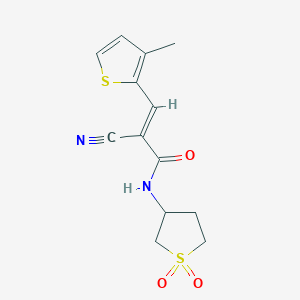
![N-{(E)-1-({[3-(1H-Imidazol-1-YL)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]ethenyl}-4-methoxybenzamide](/img/structure/B11969368.png)
![methyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969371.png)

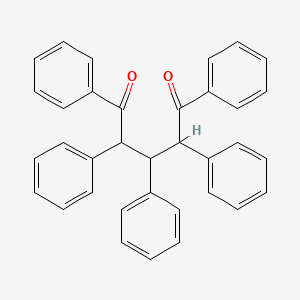
![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969378.png)
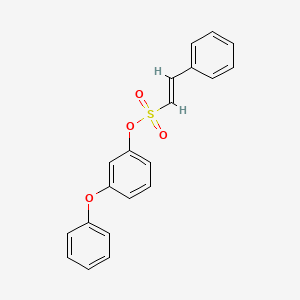
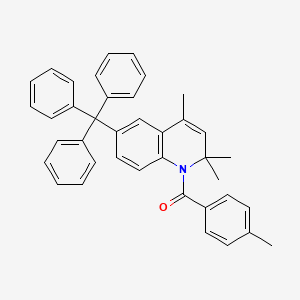
![5-(2-furyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969404.png)
![Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11969405.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B11969413.png)
![(4-Chlorophenyl){4'-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone](/img/structure/B11969423.png)
